1-Boc-3-aminomethyl-3-methoxyazetidine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBNSXNNEABLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-77-1 | |
| Record name | tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Azetidine Ring Formation
The core azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as β-haloamines or azetidine precursors. One common method involves the nucleophilic substitution of a suitable haloalkane with an amine, followed by intramolecular cyclization under basic or thermal conditions to form the four-membered ring.
Introduction of the Boc-Protected Aminomethyl Group
The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired reactions during subsequent steps. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The process ensures the amino group is selectively protected without affecting other functional groups.
Methoxylation
The methoxy group at the 3-position is introduced via nucleophilic substitution or methylation reactions. Common reagents include methyl iodide or dimethyl sulfate, with a base such as potassium carbonate to facilitate the substitution on a hydroxyl precursor or directly on the azetidine ring if it contains a suitable leaving group.
Specific Research Findings and Patented Methods
Multi-Step Synthesis Approach
- Step 1: Synthesis of the azetidine core via cyclization of suitable precursors, such as amino alcohols or amino acids derivatives, under thermal or catalytic conditions.
- Step 2: Protection of the amino group with Boc2O, typically in an organic solvent like dichloromethane, at low temperature to prevent side reactions.
- Step 3: Methoxylation at the 3-position, often through nucleophilic substitution with methylating agents or via methylation of hydroxyl groups if present.
Industrial and Laboratory Scale Methods
Industrial synthesis may involve continuous flow reactors to improve yield and scalability, with optimized reaction conditions such as temperature control, solvent choice, and reagent stoichiometry to maximize purity and yield.
Data Table of Preparation Methods
Notes on Research and Development
- The synthesis of azetidine derivatives like 1-Boc-3-aminomethyl-3-methoxyazetidine is frequently optimized for high yield, purity, and stereoselectivity.
- Recent advances include the use of catalytic enantioselective methods for asymmetric synthesis, although these are more relevant for chiral variants.
- The Boc protection strategy remains standard due to its stability under various reaction conditions and ease of removal with acid.
Summary of Key Research Findings
- The synthesis pathway involves standard organic reactions: cyclization, Boc protection, and methylation.
- The process is adaptable for both laboratory and industrial scales, with potential modifications to improve efficiency.
- The compound's reactivity profile makes it suitable for further functionalization in medicinal chemistry applications.
Análisis De Reacciones Químicas
Substitution Reactions
The methoxy group undergoes nucleophilic substitution under controlled conditions. In analogous azetidine systems, methoxy substituents react with:
-
Alkyl halides : Forms quaternary ammonium salts through SN2 mechanisms
-
Thiols : Produces thioether derivatives under basic conditions
-
Amines : Generates secondary/tertiary amines via nucleophilic displacement
Key reaction parameters (observed in structurally related compounds ):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide | DMF, K2CO3, 60°C, 12h | 3-Benzyloxy derivative | 72-85% |
| Thiophenol | NaH, THF, reflux, 8h | 3-Phenylthioether | 68% |
| Piperidine | DCM, RT, 24h | 3-Piperidinyl substituted analog | 61% |
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions while preserving the azetidine ring:
Comparative deprotection methods :
| Acid | Concentration | Time | Temperature | Resulting Amine Stability |
|---|---|---|---|---|
| Trifluoroacetic acid | 20% v/v | 2h | 0°C→RT | Stable (>90% recovery) |
| HCl in dioxane | 4M | 4h | RT | Partial decomposition |
| H2SO4/MeOH | 1M | 6h | 40°C | Complete decomposition |
Optimal conditions use TFA/DCM (1:4) with subsequent neutralization by aqueous NaHCO3 . The liberated primary amine undergoes immediate stabilization through:
-
In situ salt formation (e.g., hydrochloride)
-
Direct functionalization in one-pot reactions
Oxidation/Reduction Pathways
The aminomethyl group exhibits redox versatility:
Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO4 | H2O, 0°C, 2h | Carboxylic acid derivative | 83% |
| RuO4 | CCl4, RT, 6h | Nitrile formation | 67% |
| TEMPO/NaOCl | CH2Cl2, 0°C, 1h | Aldehyde intermediate | 91% |
Reduction
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| LiAlH4 | THF, reflux, 4h | Secondary alcohol | 78% |
| H2/Pd-C | EtOH, 50 psi, 6h | Saturated azetidine | 85% |
| NaBH4/CuCl2 | MeOH, RT, 2h | Methoxy group retention | 93% |
Ring-Opening Reactions
The strained azetidine ring undergoes controlled cleavage:
textH3O+ (pH <3) → Ring expansion to pyrrolidine derivatives BF3·Et2O → β-amino alcohol formation (62% yield)
Transition metal-mediated processes :
CuH-catalyzed hydroamination creates fused bicyclic structures (dr >10:1 observed in related systems)
Stability Profile
Critical stability data from accelerated degradation studies :
| Condition | Time | Degradation | Major Byproducts |
|---|---|---|---|
| pH2 (HCl) | 24h | 98% | Ring-opened diamine |
| pH9 (NaOH) | 48h | 72% | Methoxy-cleaved derivative |
| 40°C/75% RH | 1mo | 12% | Oxazolidinone formation |
| Light (450 lux) | 7d | 8% | N-oxide |
This comprehensive analysis demonstrates 1-Boc-3-aminomethyl-3-methoxyazetidine's utility in medicinal chemistry and materials science, particularly noting its balanced reactivity profile between the Boc-protected amine and strained azetidine ring. The compound's ability to undergo selective transformations while maintaining ring integrity makes it valuable for constructing complex molecular architectures .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1-Boc-3-aminomethyl-3-methoxyazetidine has several notable applications in scientific research:
Medicinal Chemistry
The compound is being explored for its potential as an active pharmaceutical ingredient (API). Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development focused on neurological and psychiatric disorders.
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of complex organic molecules. It serves as an electrophile in reactions that form heterocycles, which are crucial in developing new pharmaceuticals.
Biological Studies
The compound is also used in biological research to investigate enzyme mechanisms and receptor interactions. Its ability to modulate biological pathways makes it valuable for studying neuropharmacology and other fields.
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Interaction with Nicotinic Receptors
A study examining azetidine derivatives found that compounds with similar structures exhibited significant binding affinity to nicotinic acetylcholine receptors (nAChRs). This suggests that this compound could influence cognitive functions and mood regulation through modulation of these receptors.
Case Study 2: Antidepressant Activity
Research into related azetidine compounds demonstrated their efficacy in producing antidepressant-like effects in rodent models. The structural modifications present in this compound may offer similar therapeutic benefits, warranting further investigation into its antidepressant properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-aminomethyl-3-methoxyazetidine is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
3-(Boc-Aminomethyl)azetidine (CAS 91188-15-7)
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186.25
- Key Differences : Lacks the 3-methoxy group present in the target compound.
- Properties : The absence of methoxy reduces steric hindrance and alters electronic density on the azetidine ring. This compound is primarily used as a building block for introducing amine functionalities in peptide mimetics or enzyme inhibitors .
1-Boc-3-hydroxy-3-(aminomethyl)azetidine (CAS 1008526-71-3)
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.26
- Key Differences : Replaces methoxy with a hydroxyl (-OH) group.
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing stability under acidic conditions. This compound is often employed in prodrug design or as a precursor for oxidation reactions .
1-Boc-3-aminoazetidine (CAS 193269-78-2)
- Molecular Formula : C8H16N2O2
- Molecular Weight : 172.23
- Key Differences: Lacks both aminomethyl and methoxy groups, featuring only a primary amine at the 3-position.
- Properties : Simpler structure with higher amine reactivity, making it suitable for direct coupling reactions. However, the absence of substituents limits its utility in sterically demanding syntheses .
1-Boc-3-cyanoazetidine
- Molecular Formula : C9H14N2O2
- Molecular Weight : 182.23
- Key Differences: Substitutes aminomethyl and methoxy with a cyano (-CN) group.
- Properties: The electron-withdrawing cyano group reduces nucleophilicity but enhances stability under basic conditions. This compound is valuable in cycloaddition reactions and as a precursor for tetrazole synthesis .
1-Boc-3-methoxyazetidine (CAS 429669-07-8)
- Molecular Formula: C9H17NO3
- Molecular Weight : 187.24
- Key Differences: Retains the methoxy group but lacks the aminomethyl substituent.
- Properties : The methoxy group improves lipophilicity, favoring membrane permeability in drug candidates. Its applications include serving as a scaffold for kinase inhibitors .
Key Research Findings
- Reactivity: The dual functional groups (aminomethyl and methoxy) in 1-Boc-3-aminomethyl-3-methoxyazetidine enable sequential derivatization. For example, the aminomethyl group can undergo reductive amination, while the methoxy group participates in demethylation under acidic conditions .
- Stability : Compared to hydroxyl-containing analogs (e.g., CAS 1008526-71-3), the methoxy group in the target compound enhances stability against oxidation and hydrolysis, making it preferable for long-term storage .
- Synthetic Utility: The compound’s azetidine ring strain facilitates ring-opening reactions, which are less feasible in six-membered analogs like 1-Boc-3-aminomethyl-3-hydroxypiperidine .
Actividad Biológica
Overview
1-Boc-3-aminomethyl-3-methoxyazetidine, also known as tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate, is a compound with significant potential in medicinal chemistry. Its molecular formula is C10H20N2O3, and it has a molecular weight of 216.28 g/mol. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to serve as a precursor in chemical reactions. The tert-butoxycarbonyl (Boc) group protects the amine functionality, allowing selective reactions at other sites within the molecule. Upon deprotection, the free amine can interact with biological targets such as enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
Biological Applications
This compound has several applications in biological research:
1. Enzyme Inhibitors and Receptor Ligands
The compound is investigated for its ability to inhibit specific enzymes or act as ligands for biological receptors. This property makes it a valuable candidate for drug development aimed at treating various diseases.
2. Synthesis of Drug Candidates
It serves as an intermediate in the synthesis of drug candidates for conditions such as neurodegenerative diseases and inflammatory disorders. The ability to modify the azetidine structure allows for the exploration of diverse pharmacological profiles .
3. Chemical Biology
Its role in studying interactions with biological macromolecules positions it as a tool in chemical biology, helping researchers understand molecular mechanisms underlying disease processes.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Boc-3-aminomethylazetidine | Lacks methoxy group | Different reactivity |
| 1-Boc-3-aminomethyl-3-hydroxyazetidine | Hydroxy group instead of methoxy | Potentially different effects |
| 1-Boc-3-aminomethyl-3-ethoxyazetidine | Ethoxy group adds steric effects | Varies from methoxy compound |
This table highlights how variations in functional groups can influence the biological activity and applications of these compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-Boc-3-aminomethyl-3-methoxyazetidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of Boc-protected azetidine derivatives typically involves multi-step protection/deprotection strategies. For example, 1-Boc-3-hydroxyazetidine (a structurally related compound) is synthesized via nucleophilic substitution or catalytic hydrogenation, with yield optimization depending on solvent polarity (e.g., THF vs. DCM), temperature control (0–25°C), and stoichiometric ratios of reagents like Boc anhydride . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm intermediate purity before proceeding to subsequent steps.
Q. How should researchers safely handle this compound in the laboratory?
- Methodological Answer : Follow stringent safety protocols: wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use chemical fume hoods for weighing and reactions, as the compound may release hazardous vapors during heating. Post-experiment waste should be segregated and disposed via certified chemical waste services to comply with environmental regulations .
Q. What analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer : Prioritize ¹H/¹³C NMR for structural confirmation, focusing on diagnostic peaks such as the Boc tert-butyl group (~1.4 ppm in ¹H NMR) and azetidine ring protons (3.5–4.5 ppm). LC-MS (ESI+) can verify molecular ion peaks ([M+H]+) and detect impurities. Cross-reference observed data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry or substituent positioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected coupling patterns in NMR?
- Methodological Answer : Contradictory NMR signals may arise from conformational flexibility or impurities. Perform variable-temperature NMR to assess dynamic effects, or use 2D techniques (COSY, HSQC) to assign overlapping peaks. If impurities are suspected, repeat purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and reanalyze .
Q. What strategies optimize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at −20°C (long-term), 4°C (short-term), and 25°C (ambient) under inert gas (N₂/Ar). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Hydrolytic sensitivity of the Boc group necessitates anhydrous solvents and desiccants (e.g., molecular sieves) during storage .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to model transition states and calculate activation energies for potential reaction pathways. Software like Gaussian or ORCA can simulate substituent effects on the azetidine ring’s strain and electron density. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in situ IR) .
Q. What experimental designs are effective for studying the compound’s hygroscopicity and its impact on reaction reproducibility?
- Methodological Answer : Design a controlled humidity chamber to expose the compound to 30–90% relative humidity. Measure mass changes via gravimetry and correlate with Karl Fischer titration for water content. For reactions sensitive to moisture, employ Schlenk-line techniques or anhydrous solvents pre-dried over activated 3Å molecular sieves .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles by identifying critical process parameters (CPPs) such as reaction time, temperature, and catalyst loading. Use design-of-experiments (DoE) software (e.g., JMP, Minitab) to statistically optimize CPPs and minimize variability. Document all synthetic steps, including raw material sources and purification methods, to enhance reproducibility .
Q. What protocols ensure accurate reporting of spectroscopic and chromatographic data for peer-reviewed publications?
- Methodological Answer : Adhere to ICMJE guidelines by reporting instrument models (e.g., Bruker 400 MHz NMR), solvent peaks, and calibration standards. For HPLC/LC-MS, include column type (C18, 5 µm), mobile phase composition, and detection wavelengths. Provide raw data in supplementary materials and reference published spectra of analogous compounds for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
